1,2,3,4-Tetrahydro-1-naphthylamine

Catalog No.
S562440
CAS No.
2217-40-5
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydro-1-naphthylamine

CAS Number

2217-40-5

Product Name

1,2,3,4-Tetrahydro-1-naphthylamine

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2

InChI Key

JRZGPXSSNPTNMA-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)N

Synonyms

1-aminotetrahydronaphthalene, 1-aminotetralin, 1-aminotetralin hydrochloride, 1-aminotetralin, (+-)-isomer

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N

The exact mass of the compound 1,2,3,4-Tetrahydro-1-naphthylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30349. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5), commonly known as 1-aminotetralin, is a bicyclic benzylic amine featuring a saturated tetralin ring fused to an aromatic system. This structural arrangement provides significant steric bulk while maintaining the basicity and reactivity typical of aliphatic primary amines [1]. In industrial and laboratory procurement, it is primarily sourced as a chiral building block for central nervous system (CNS) therapeutics, a benchmark substrate for engineering ω-transaminases, and a highly efficient chiral resolving agent . Its unique combination of a rigid bicyclic framework and a reactive benzylic nitrogen makes it an indispensable precursor for synthesizing complex monoamine reuptake inhibitors and tricyclic scaffolds.

Attempting to substitute 1,2,3,4-tetrahydro-1-naphthylamine with its fully aromatic analog, 1-naphthylamine, or its positional isomer, 2-aminotetralin, fundamentally alters both safety and chemical performance. 1-Naphthylamine is a highly toxic, OSHA-regulated human carcinogen with a significantly lower pKa (~3.9) due to aniline-like delocalization, making it unsuitable as a direct aliphatic nucleophilic substitute . Conversely, while 2-aminotetralin shares the exact same molecular weight, shifting the amine away from the benzylic position drastically changes its interaction with biological targets and enzyme active sites. In pharmacological applications, 2-aminotetralin derivatives act as amphetamine-like stimulants, whereas 1-aminotetralin derivatives function as targeted monoamine reuptake inhibitors[1]. Consequently, for specific CNS drug development and targeted biocatalysis, these analogs are strictly non-interchangeable.

Active-Site Recognition in Transaminase Biocatalysis

When engineering fold type I transaminases for bulky chiral amine synthesis, the exact position of the amine on the tetralin ring dictates enzyme binding efficiency. The benzylic position of 1-aminotetralin interacts differently with the large binding pocket compared to the 2-isomer, yielding a distinct 9-fold enantiospecificity shift in specific mutants (e.g., W60C), compared to the 15-fold shift seen with 2-aminotetralin [1].

Evidence DimensionEnantiospecificity fold-increase in mutant enzymes
Target Compound Data1-aminotetralin: 9-fold enantiospecificity increase
Comparator Or Baseline2-aminotetralin: 15-fold increase; 1-phenylethylamine: 2-fold increase
Quantified DifferenceDistinct differential binding affinity and enantiospecificity shift based on the benzylic versus aliphatic positioning of the amine.
ConditionsAssayed using engineered W60C mutant ω-transaminases.

Provides a strictly differentiated benchmark substrate for researchers mapping the steric boundaries of engineered transaminases.

Metabolic Lability and Oxidative Deamination

The benzylic C-N bond in 1-aminotetralin is significantly more susceptible to enzymatic cleavage than the aliphatic C-N bond in 2-aminotetralin. In mammalian liver microsomes, substrate selectivity drives a significantly faster (P < 0.05) cytochrome P-450-dependent oxidative deamination for 1-aminotetralin compared to its 2-amino counterpart [1].

Evidence DimensionMicrosomal oxidative deamination rate
Target Compound Data1-aminotetralin: High α-C-oxidation rate
Comparator Or Baseline2-aminotetralin: Significantly lower deamination rate
Quantified DifferenceStatistically significant (P < 0.05) increase in deamination rate for the 1-position isomer.
ConditionsRat and rabbit liver microsomes with NADPH-generating systems.

Crucial for medicinal chemists selecting scaffolds, as the benzylic amine position dictates the pharmacokinetic half-life and metabolic clearance of the resulting drug candidate.

Basicity and Safe Scalability vs. Aromatic Analogs

For industrial scale-up, utilizing a bicyclic amine often poses severe safety risks if the compound is fully aromatic. Saturation of the amine-bearing ring in 1-aminotetralin increases the pKa by ~5.5 units (enhancing nucleophilicity) while completely eliminating the severe bladder carcinogenicity associated with the fully aromatic 1-naphthylamine .

Evidence DimensionpKa and toxicity classification
Target Compound Data1-aminotetralin: pKa ~9.4, corrosive but non-carcinogenic
Comparator Or Baseline1-naphthylamine: pKa ~3.9, known human carcinogen
Quantified Difference~5.5 unit increase in basicity and complete removal of aromatic amine carcinogenic liability.
ConditionsStandard laboratory and industrial handling conditions.

Enables industrial buyers to safely scale up bicyclic nitrogenous intermediates without the extreme regulatory and containment costs required for aromatic amines.

Structural Rigidity in Diastereomeric Resolution

When used as a resolving agent, the structural rigidity of the tetralin core provides superior chiral discrimination compared to flexible acyclic amines. The restricted conformational freedom frequently enables single-pass diastereomeric crystallizations with >99% ee, whereas acyclic analogs like 1-phenylethylamine often require multiple recrystallizations to achieve similar optical purity[1].

Evidence DimensionEnantiomeric excess (ee) in single-pass crystallization
Target Compound Data1-aminotetralin: >99% ee achievable in single-pass
Comparator Or BaselineAcyclic benzylic amines (e.g., 1-phenylethylamine): Lower initial ee, requiring multiple recrystallizations
Quantified DifferenceHigher single-pass optical purity due to restricted rotation of the fused bicyclic system.
ConditionsDiastereomeric salt formation with racemic acids or lactones.

Directly reduces solvent waste and improves theoretical yield in commercial-scale chiral resolution workflows.

Chiral Auxiliary and Resolving Agent

Due to its rigid bicyclic framework, enantiopure 1-aminotetralin is highly effective as a resolving agent for racemic acids and lactones. It forms highly crystalline diastereomeric salts, streamlining downstream purification and reducing the need for repeated recrystallization cycles [1].

API Synthesis for CNS Therapeutics

As the core structural motif for monoamine reuptake inhibitors, 1-aminotetralin is the mandatory precursor for synthesizing tametraline, sertraline analogs, and related dopamine/serotonin transporter ligands. Its specific benzylic amine positioning ensures correct receptor pocket binding [1].

Biocatalysis Benchmark Substrate

In enzyme engineering, 1-aminotetralin serves as a standard bulky amine substrate to evaluate the active-site volume and enantioselectivity of novel or mutated ω-transaminases, providing distinct kinetic data compared to simpler amines like 1-phenylethylamine [2].

Domino Cyclization Building Block

The compound is utilized in Lewis acid-mediated exocyclic endo-cyclizations and Pictet-Spengler-type reactions. Its unique steric profile allows for high diastereoselectivity when constructing complex tricyclic and heterocyclic pharmaceutical scaffolds [1].

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

UNII

O7A3GV2PNX

Related CAS

3459-02-7 (hydrochloride)
1743-01-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (65.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (34.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (65.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2954-50-9
2217-40-5

Wikipedia

(+/-)-1-aminotetralin

Dates

Last modified: 08-15-2023

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